molecular formula C13H12N4 B2581044 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline CAS No. 403599-76-8

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline

Cat. No. B2581044
CAS RN: 403599-76-8
M. Wt: 224.267
InChI Key: SJDIUDDDNBDZBW-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline, also known as BTA, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a benzotriazole derivative that has been synthesized through various methods. BTA has been studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been studied for its potential applications in various fields. In material science, 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been used as a corrosion inhibitor for metals and as a stabilizer for plastics. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been studied for its potential applications in biochemistry and pharmacology. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been studied for its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline is not fully understood. However, it has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters and have been implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been shown to have various biochemical and physiological effects. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been shown to have antioxidant properties and to protect cells from oxidative stress. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters and have been implicated in the development of neurodegenerative diseases. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been shown to have anti-inflammatory properties and to inhibit the production of cytokines.

Advantages and Limitations for Lab Experiments

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has several advantages for use in lab experiments. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline is a stable compound that can be easily synthesized and purified. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has also been shown to have low toxicity and to be well-tolerated by cells and animals. However, there are also limitations to the use of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline in lab experiments. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has limited solubility in water, which can make it difficult to use in certain experiments. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline also has limited stability in acidic conditions, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline. 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline could be further studied for its potential use as a corrosion inhibitor and stabilizer for plastics. In biochemistry and pharmacology, 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline could be further studied for its potential use as an antioxidant and as a treatment for neurodegenerative diseases and cancer. The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline could also be further studied to better understand its biochemical and physiological effects.

Synthesis Methods

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline can be synthesized through various methods, including the reaction of 2-aminobenzylamine with sodium azide and copper (I) chloride, or the reaction of 2-(chloromethyl)benzimidazole with sodium azide and copper (I) chloride. The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline has been optimized to increase the yield and purity of the compound. The purity of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

2-(benzotriazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDIUDDDNBDZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline

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